Bromo-dragonfly hydrochloride

Description

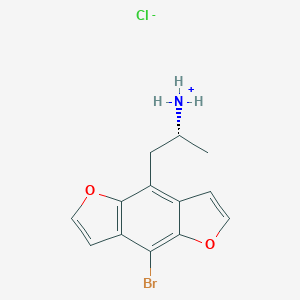

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIDKNSMQNPNFC-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678561 | |

| Record name | (2R)-1-(8-Bromobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332012-24-5 | |

| Record name | Bromo-dragonfly hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332012245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-1-(8-Bromobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 332012-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMO-DRAGONFLY HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D627OB41D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Bromo-Dragonfly Hydrochloride: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of Bromo-dragonfly hydrochloride, a potent psychedelic substance, as pioneered by the laboratory of David E. Nichols. It details the initial racemic synthesis and the subsequent more advanced enantiospecific synthesis of the more active (R)-enantiomer. This document includes detailed experimental protocols, quantitative pharmacological data, and visual representations of the synthetic pathways and the primary signaling cascade of the 5-HT2A receptor, the main target of Bromo-dragonfly. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Genesis of a Potent Psychedelic

Bromo-dragonfly, or 1-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane, emerged from the systematic exploration of phenethylamine (B48288) hallucinogens by renowned medicinal chemist David E. Nichols and his research group at Purdue University. The initial synthesis and pharmacological evaluation were first reported in 1998, with a more refined enantiospecific synthesis of the more potent (R)-enantiomer described in 2001.[1] The name "Dragonfly" was inspired by the molecule's distinctive shape with the two furan (B31954) rings resembling wings.

Bromo-dragonfly is notable for its exceptionally high affinity for the serotonin (B10506) 5-HT2A receptor, a key target for classic psychedelics.[1] It also exhibits high affinity for the 5-HT2C receptor and moderate affinity for the 5-HT2B receptor.[1] Furthermore, it has been identified as a potent inhibitor of monoamine oxidase A (MAO-A).[1] These pharmacological properties contribute to its profound and long-lasting psychoactive effects. This guide will delve into the technical details of its creation and characterization.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for Bromo-dragonfly and its enantiomers.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT2A | 5-HT2C | 5-HT2B | Reference |

| (±)-Bromo-dragonfly | 0.04 | 0.02 | 0.19 | [1] |

| (R)-(-)-Bromo-dragonfly | Higher affinity than (S)-enantiomer | Higher affinity than (S)-enantiomer | - | [1] |

| (S)-(+)-Bromo-dragonfly | Lower affinity than (R)-enantiomer | Lower affinity than (S)-enantiomer | - | [1] |

Table 2: Functional Activity (EC50, nM)

| Compound | Assay | 5-HT2A | Reference |

| (±)-Bromo-dragonfly | Phosphoinositide (PI) Hydrolysis | Potent Agonist | [2] |

| (R)-(-)-Bromo-dragonfly | Phosphoinositide (PI) Hydrolysis | More potent than (S)-enantiomer | [2] |

| (S)-(+)-Bromo-dragonfly | Phosphoinositide (PI) Hydrolysis | Less potent than (R)-enantiomer | [2] |

Synthesis of this compound

The synthesis of Bromo-dragonfly has been approached through two primary routes developed by Nichols's laboratory: an initial racemic synthesis and a subsequent enantiospecific synthesis to isolate the more potent (R)-enantiomer.

Racemic Synthesis (Parker et al., 1998)

The first reported synthesis of this compound was a multi-step process starting from hydroquinone. The general workflow is outlined below.

Racemic Synthesis Workflow for this compound.

Experimental Protocol: Racemic Synthesis

-

Step 1: 1,4-Bis(2-bromoethoxy)benzene: Hydroquinone is dialkylated with 1,2-dibromoethane (B42909) in the presence of a base.

-

Step 2: 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran: The bis(bromoethoxy)benzene is subjected to an intramolecular Friedel-Crafts-type cyclization using a strong acid catalyst.

-

Step 3: 4-Formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran: The tetrahydrobenzodifuran ring is formylated using a Vilsmeier-Haack reaction.

-

Step 4: 4-(2-Nitropropenyl)-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran: The aldehyde is condensed with nitroethane in the presence of a catalyst such as ammonium (B1175870) acetate.

-

Step 5: 1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine: The nitropropene derivative is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.

-

Step 6: 1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine: The amine is brominated at the 8-position of the benzodifuran ring system.

-

Step 7: (±)-Bromo-dragonfly Hydrochloride: The tetrahydrobenzodifuran ring is aromatized using an oxidizing agent such as DDQ (2,3-dichloro-5,6-dicyanobenzoquinone), followed by conversion to the hydrochloride salt.

(Note: Detailed reagent quantities, reaction conditions, and purification methods are described in the original 1998 publication by Parker et al.)

Enantiospecific Synthesis (Chambers et al., 2001)

Recognizing that one enantiomer of a chiral drug is often more active, Nichols's group developed an enantiospecific synthesis to obtain the more potent (R)-(-)-Bromo-dragonfly.[1] This route utilizes a chiral starting material, (R)-alanine.

Enantiospecific Synthesis Workflow for (R)-(-)-Bromo-dragonfly Hydrochloride.

Experimental Protocol: Enantiospecific Synthesis

-

Step 1: N-(Trifluoroacetyl)-(R)-alaninoyl chloride: (R)-Alanine is protected with a trifluoroacetyl group, and the carboxylic acid is converted to an acyl chloride.

-

Step 2: 1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-1-oxo-2-(trifluoroacetamido)propane: The acyl chloride undergoes a Friedel-Crafts acylation with 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran.

-

Step 3: 1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-(trifluoroacetamido)propane: The ketone is reduced to a methylene (B1212753) group using a reducing agent such as triethylsilane in trifluoroacetic acid.

-

Step 4: 1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-(trifluoroacetamido)propane: The tetrahydrobenzodifuran ring is brominated at the 8-position.

-

Step 5: (R)-(-)-Bromo-dragonfly Hydrochloride: The tetrahydrobenzodifuran ring is aromatized with DDQ, the trifluoroacetyl protecting group is removed under basic conditions, and the final product is isolated as the hydrochloride salt.

(Note: Detailed reagent quantities, reaction conditions, and purification methods are described in the original 2001 publication by Chambers et al.)

Primary Signaling Pathway

Bromo-dragonfly exerts its primary psychedelic effects through its potent agonist activity at the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

5-HT2A Receptor Signaling Pathway Activated by Bromo-dragonfly.

Upon binding of Bromo-dragonfly to the 5-HT2A receptor, the associated Gq/11 protein is activated. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to a cascade of downstream cellular responses, including modulation of neuronal excitability, which are thought to underlie the profound psychedelic effects of Bromo-dragonfly.

Conclusion

The discovery and synthesis of this compound by David E. Nichols's research group represent a significant contribution to the field of psychedelic research. The development of both racemic and enantiospecific synthetic routes has provided valuable tools for probing the structure-activity relationships of 5-HT2A receptor agonists. The potent and complex pharmacology of Bromo-dragonfly underscores the intricate nature of serotonergic signaling and continues to be a subject of scientific interest. This technical guide provides a foundational understanding of the chemistry and pharmacology of this remarkable compound for researchers and professionals in related fields.

References

The Original Research on Bromo-Dragonfly Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core original research surrounding Bromo-Dragonfly hydrochloride (BDF), a potent synthetic phenethylamine. The following sections provide a comprehensive overview of its synthesis, pharmacological activity, and mechanisms of action, based on the foundational scientific literature. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols from key studies are provided. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.

Introduction

Bromo-Dragonfly, or 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane hydrochloride, is a powerful and long-acting hallucinogen first synthesized and described in 1998 by a team led by David E. Nichols at Purdue University.[1][2] The compound was developed as a research tool to investigate the structure and activity of serotonin (B10506) receptors, particularly the 5-HT₂A subtype.[1][2] Its name is derived from the dragonfly-like appearance of its chemical structure.[1] Subsequent research, including an enantiospecific synthesis in 2001, has further elucidated its potent pharmacological profile, which is characterized by high affinity for several serotonin receptors and inhibition of monoamine oxidase A (MAO-A).[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the receptor binding affinities and functional activity of Bromo-Dragonfly and its enantiomers.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT₂A | 5-HT₂C | 5-HT₂B | Reference |

| (±)-Bromo-Dragonfly | 0.04 | 0.02 | 0.19 | [5] |

| (R)-(-)-Bromo-Dragonfly | Higher affinity than (S)-enantiomer | Higher affinity than (S)-enantiomer | Not specified | [5] |

Table 2: Monoamine Oxidase A (MAO-A) Inhibition

| Compound | Inhibition Constant (Ki) | Type of Inhibition | Reference |

| Bromo-Dragonfly | 0.352 µM | Competitive | [4] |

Experimental Protocols

Enantiospecific Synthesis of (R)-(-)-Bromo-Dragonfly (Adapted from Chambers et al., 2001)

The enantiospecific synthesis of the more potent (R)-enantiomer of Bromo-Dragonfly was a significant step in understanding its pharmacology.[3] The following is a summary of the synthetic protocol:

-

Starting Material: The synthesis commences with a derivative of D-alanine.

-

Friedel-Crafts Acylation: The D-alanine derivative is reacted with 2,3,6,7-tetrahydrobenzodifuran in a Friedel-Crafts acylation. This step introduces the core ring structure.

-

Intermediate Formation: This reaction yields an intermediate containing a β-keto moiety.

-

Reduction: The β-keto group is removed by treatment with triethylsilane in trifluoroacetic acid.

-

Bromination: The tetrahydrobenzodifuran ring system is para-brominated using elemental bromine.

-

Oxidation: The tetrahydrobenzodifuran ring is oxidized to the fully aromatic benzodifuran system using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

-

Deprotection: The trifluoroacetyl protecting group on the amine is removed.

-

Salt Formation: The final product is obtained as the hydrochloride salt.

Radioligand Binding Assays (Adapted from Chambers et al., 2001)

To determine the binding affinities of Bromo-Dragonfly for serotonin receptors, competitive radioligand binding assays were employed.

-

Receptor Sources: NIH-3T3 cells expressing the 5-HT₂A receptor were used.

-

Radioligands: [³H]DOB and [¹²⁵I]DOI were used for the 5-HT₂A and 5-HT₂C receptors, respectively.

-

Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (Bromo-Dragonfly).

-

Detection: The amount of radioligand bound to the receptors was measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay (Adapted from Chambers et al., 2001)

This assay was used to assess the functional activity (agonist efficacy) of Bromo-Dragonfly at the 5-HT₂A receptor.

-

Cell Line: NIH-3T3 cells expressing the 5-HT₂A receptor were utilized.

-

Principle: Agonist activation of the Gq-coupled 5-HT₂A receptor stimulates phospholipase C, leading to the hydrolysis of phosphoinositides and the production of inositol (B14025) phosphates.

-

Procedure: Cells were incubated with varying concentrations of Bromo-Dragonfly.

-

Measurement: The accumulation of inositol phosphates was quantified to determine the potency (EC₅₀) and efficacy of the compound.

MAO-A Inhibition Assay (Adapted from Noble et al., 2018)

The inhibitory effect of Bromo-Dragonfly on MAO-A was determined through the following protocol:

-

Enzyme Source: Human liver microsomes or recombinant human MAO-A.

-

Substrate: Serotonin (5-HT) or dopamine.

-

Method: The deamination of the substrate by MAO-A was measured in the presence and absence of varying concentrations of Bromo-Dragonfly.

-

Analysis: The rate of metabolite formation was determined using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Calculation: The inhibition constant (Ki) and the type of inhibition (e.g., competitive) were determined from the data.[4]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of Bromo-Dragonfly's synthesis and mechanism of action.

Caption: Enantiospecific synthesis of Bromo-Dragonfly HCl.

Caption: Canonical 5-HT2A receptor signaling cascade.

Caption: Dual pharmacological action of Bromo-Dragonfly.

References

- 1. um.edu.mt [um.edu.mt]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bromo-dragonfly, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bromo-DragonFLY - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Bromo-dragonfly Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-dragonfly hydrochloride is a potent and long-acting synthetic hallucinogen belonging to the phenethylamine (B48288) class. Its unique rigid molecular structure, characterized by a benzodifuran core, confers high affinity and agonist activity at serotonin (B10506) 5-HT2A receptors, the primary target for classic psychedelics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for this compound. Furthermore, it delves into its pharmacological properties, focusing on its interaction with the 5-HT2A receptor and the subsequent downstream signaling pathways. Detailed experimental protocols and visual diagrams are provided to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and forensic science.

Chemical Identity and Physicochemical Properties

Bromo-dragonfly, chemically known as 1-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane, is a chiral compound, with the (R)-enantiomer being the more pharmacologically active isomer.[1] It is typically available as a hydrochloride salt to improve its solubility and stability.

Chemical Structure

The molecular structure of Bromo-dragonfly is distinguished by a central benzene (B151609) ring fused with two furan (B31954) rings, forming a rigid benzodifuran system. A bromine atom is substituted at the 8-position, and an aminopropane chain is attached at the 4-position. This rigid structure is believed to contribute to its high affinity for serotonin receptors.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane hydrochloride | [2] |

| Synonyms | Bromo-DragonFLY, 3C-Bromo-Dragonfly, DOB-Dragonfly | [2] |

| CAS Number | 332012-24-5 ((R)-enantiomer HCl); 219986-78-4 (racemic HCl) | [3][4] |

| Molecular Formula | C₁₃H₁₃BrClNO₂ | [5] |

| Molecular Weight | 330.61 g/mol | [6] |

| Appearance | White to pink crystalline powder | [6] |

| Melting Point | Decomposes at 240 °C (hydrochloride) | [1] |

| Solubility | Soluble in DMF (1 mg/ml), DMSO (5 mg/ml), and Methanol (1 mg/ml). Slightly soluble in a 1:1 solution of DMSO:PBS (pH 7.2) (0.5 mg/ml). | [2] |

| UV Absorption Maxima (λmax) | 225, 283, 295 nm | [7] |

Synthesis and Purification

The synthesis of Bromo-dragonfly is a multi-step process that requires expertise in organic chemistry. Both racemic and enantiospecific synthetic routes have been developed.[3]

Synthetic Pathway Overview

A common synthetic approach involves the following key steps:

-

Formation of the Tetrahydrobenzodifuran Core: This is often achieved through the dialkylation of hydroquinone (B1673460) with 1-bromo-2-chloroethane, followed by bromination and subsequent ring closure.[2]

-

Introduction of the Aminopropane Side Chain: This is typically accomplished via a Friedel-Crafts acylation of the tetrahydrobenzodifuran intermediate with D-alanine (for the enantiospecific synthesis of the more active (R)-isomer), followed by a series of transformations to yield the aminopropane moiety.[2]

-

Aromatization of the Furan Rings: The tetrahydrobenzodifuran core is oxidized, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to form the fully aromatic benzodifuran system characteristic of Bromo-dragonfly.[3]

-

Salt Formation: The final product is typically converted to its hydrochloride salt to enhance stability and solubility.[3]

Experimental Protocol: Synthesis of (R)-(-)-Bromo-dragonfly Hydrochloride (Adapted from Nichols et al.)

Disclaimer: This protocol is for informational purposes only and should only be performed by qualified professionals in a controlled laboratory setting.

A detailed, step-by-step synthesis protocol is outlined in the 2001 publication by Nichols' lab.[3] The process begins with the synthesis of the tetrahydrobenzodifuran core, followed by a Friedel-Crafts reaction with an N-protected D-alanine derivative. Subsequent reduction, bromination, and aromatization with DDQ yields the protected Bromo-dragonfly. The protecting group is then removed, and the final product is isolated as the hydrochloride salt.[3]

Purification

Purification of the final product and intermediates is typically achieved through standard organic chemistry techniques such as column chromatography and recrystallization. The purity of the final compound should be assessed using analytical methods as described in the following section.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed for the identification and quantification of this compound.

Chromatographic Methods

| Technique | Protocol Details |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile (B52724) and a suitable aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate). Detection: UV detection at one of the absorption maxima (225, 283, or 295 nm). Note: Specific gradient conditions and flow rates need to be optimized for the particular instrument and column used. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization: Due to the primary amine, derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) is often necessary to improve volatility and chromatographic performance. Column: A non-polar capillary column such as a DB-1MS or DB-5MS is typically used.[8][9] Oven Program: A temperature ramp from a low initial temperature (e.g., 80-100°C) to a high final temperature (e.g., 280-300°C) is employed to ensure elution of the derivatized analyte.[8][9] Ionization: Electron Ionization (EI) at 70 eV is standard. |

Spectroscopic Methods

| Technique | Sample Preparation and Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Sample Preparation: The hydrochloride salt is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. ¹H NMR: Will show characteristic signals for the aromatic protons on the benzodifuran core, the protons of the aminopropane side chain (including a doublet for the methyl group), and the methine proton adjacent to the amino group. ¹³C NMR: Will display distinct signals for the carbon atoms of the benzodifuran skeleton and the aminopropane side chain. |

| Infrared (IR) Spectroscopy | Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Expected Bands: Characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the furan rings will be observed. |

| Mass Spectrometry (MS) | Analysis: Can be performed using GC-MS (after derivatization) or Liquid Chromatography-Mass Spectrometry (LC-MS). Fragmentation: The mass spectrum will show a molecular ion peak (or a protonated molecule in the case of LC-MS) and characteristic fragment ions resulting from the cleavage of the aminopropane side chain and fragmentation of the benzodifuran core. |

Pharmacological Properties

Bromo-dragonfly is a potent psychedelic with a long duration of action, primarily mediated by its activity at serotonin receptors.

Receptor Binding and Functional Activity

Bromo-dragonfly exhibits high affinity for several serotonin receptor subtypes, with a particularly high affinity for the 5-HT2A receptor, where it acts as a potent agonist.[1] It also shows significant affinity for the 5-HT2B and 5-HT2C receptors.[1] The (R)-enantiomer is reported to be the more potent of the two stereoisomers.[1]

| Receptor Subtype | Activity |

| 5-HT2A | Potent Agonist |

| 5-HT2B | Agonist |

| 5-HT2C | Agonist |

Signaling Pathway

The hallucinogenic effects of Bromo-dragonfly are primarily attributed to its agonistic action at the 5-HT2A receptor, which is a Gq/11 protein-coupled receptor.[10] Activation of this receptor initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to a variety of cellular responses, including neuronal excitation, which are thought to underlie the psychedelic experience.

Experimental Protocols for Pharmacological Evaluation

5-HT2A Receptor Binding Assay

This assay is used to determine the affinity of Bromo-dragonfly for the 5-HT2A receptor.

-

Principle: A radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [³H]ketanserin or [¹²⁵I]DOI) is incubated with a source of the receptor (e.g., cell membranes from cells expressing the receptor or brain tissue homogenates). The ability of unlabeled Bromo-dragonfly to displace the radioligand is measured at various concentrations.

-

Procedure Outline:

-

Prepare cell membranes or tissue homogenates containing the 5-HT2A receptor.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) value for Bromo-dragonfly from the IC₅₀ (half-maximal inhibitory concentration) value using the Cheng-Prusoff equation.

-

Calcium Flux Assay

This functional assay measures the ability of Bromo-dragonfly to activate the 5-HT2A receptor and trigger a downstream cellular response.[11][12]

-

Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Upon activation of the receptor by an agonist like Bromo-dragonfly, the resulting increase in intracellular calcium concentration leads to a change in the fluorescence of the dye, which can be measured.[11][12]

-

Procedure Outline:

-

Plate cells stably or transiently expressing the 5-HT2A receptor in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Add varying concentrations of this compound to the wells.

-

Measure the change in fluorescence over time using a fluorescence plate reader or a microscope.

-

Calculate the EC₅₀ (half-maximal effective concentration) value to determine the potency of Bromo-dragonfly as an agonist.

-

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is used to assess the hallucinogenic potential of compounds.[13][14][15]

-

Principle: Administration of 5-HT2A agonists, such as Bromo-dragonfly, induces a characteristic rapid, rotational head movement in mice. The frequency of these head twitches is quantified as a measure of the drug's in vivo potency.[13][14][15]

-

Procedure Outline:

-

Acclimate mice to the testing environment.

-

Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Place the mouse in an observation chamber.

-

Record the number of head twitches over a defined period (e.g., 30-60 minutes).

-

Analyze the dose-response relationship to determine the ED₅₀ (half-maximal effective dose).

-

Conclusion

This compound is a powerful research tool for investigating the function of the serotonergic system, particularly the 5-HT2A receptor. Its rigid structure and high potency make it a valuable compound for structure-activity relationship studies and for probing the molecular mechanisms underlying psychedelic effects. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with methodologies for its synthesis and analysis. It is intended to be a valuable resource for scientists and researchers, facilitating further investigation into this and related compounds. Researchers should always adhere to strict safety protocols and legal regulations when handling this potent substance.

References

- 1. Bromo-DragonFLY [chemeurope.com]

- 2. chemicalroute.com [chemicalroute.com]

- 3. bibliography.maps.org [bibliography.maps.org]

- 4. (R)-(-)-Bromo Dragonfly Hydrochloride | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromo-DragonFLY [webbook.nist.gov]

- 9. Bromo-DragonFLY [webbook.nist.gov]

- 10. innoprot.com [innoprot.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. bu.edu [bu.edu]

- 13. biorxiv.org [biorxiv.org]

- 14. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

Bromo-Dragonfly Hydrochloride's Mechanism of Action at 5-HT2A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-dragonfly hydrochloride is a potent and long-acting synthetic hallucinogen that exhibits a complex mechanism of action at the serotonin (B10506) 2A (5-HT2A) receptor. This technical guide provides a comprehensive overview of its molecular interactions, focusing on its binding affinity, functional agonism, and the downstream signaling cascades it initiates. Quantitative data from various in vitro studies are summarized, and detailed experimental protocols are provided to facilitate further research. The signaling pathways and experimental workflows are visually represented through detailed diagrams to enhance understanding of the intricate processes involved.

Introduction

Bromo-dragonfly (1-(4-bromofuro[2,3-f]benzofuran-8-yl)propan-2-amine) is a psychedelic substance of the phenethylamine (B48288) and benzodifuran classes.[1][2] Its profound and long-lasting psychoactive effects are primarily mediated through its interaction with the 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[3][4][5] Understanding the precise mechanism of action of Bromo-dragonfly at the 5-HT2A receptor is crucial for elucidating the neurobiology of psychedelic effects and for the development of novel therapeutics targeting the serotonergic system. This guide synthesizes the current knowledge on Bromo-dragonfly's pharmacology at the 5-HT2A receptor, presenting key data and methodologies for the scientific community.

Binding Affinity and Functional Activity

Bromo-dragonfly is characterized by its exceptionally high affinity and potency at the 5-HT2A receptor.[1][6] It acts as a full agonist, meaning it binds to the receptor and elicits a maximal physiological response.[1] The (R)-(-)-enantiomer of Bromo-dragonfly demonstrates greater binding affinity at the 5-HT2A receptor compared to the (S)-(+)-enantiomer.[1]

Quantitative Data

The following table summarizes the key quantitative parameters defining the interaction of Bromo-dragonfly with the 5-HT2A receptor.

| Parameter | Value | Receptor Type | Radioligand | Source |

| Binding Affinity (Ki) | 0.04 nM | Human 5-HT2A | [125I]DOI | [6] |

| Functional Potency (EC50) | 0.05 nM | Human 5-HT2A | Not Specified | [7] |

Note: The EC50 value indicates that Bromo-dragonfly is approximately 400 times more potent than LSD at the 5-HT2A receptor.[7]

Signaling Pathways

Activation of the 5-HT2A receptor by Bromo-dragonfly initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gq/11 family of G proteins.[3][8][9]

Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change that activates the heterotrimeric Gq protein. This leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][10][11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10] The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Caption: Canonical Gq/11 signaling pathway activated by Bromo-dragonfly at the 5-HT2A receptor.

Biased Agonism and β-Arrestin Recruitment

Recent research suggests that the signaling profile of 5-HT2A receptor agonists can be more complex than simple Gq activation. The concept of "biased agonism" proposes that ligands can preferentially activate certain signaling pathways over others. While Bromo-dragonfly is a potent Gq activator, its interaction with the β-arrestin pathway has also been investigated.[12] β-arrestins are proteins that can mediate G protein-independent signaling and are involved in receptor desensitization and internalization.[13] Studies have shown markedly different responses for Bromo-dragonfly in bioassays for miniGαq and β-arrestin 2 recruitment, suggesting potential for biased agonism, though the calculated bias factor was close to zero.[12] This indicates that while Gq activation is the primary mechanism, the role of β-arrestin in the overall pharmacological profile of Bromo-dragonfly warrants further investigation.

Caption: Simplified representation of potential biased agonism of Bromo-dragonfly at the 5-HT2A receptor.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of Bromo-dragonfly with 5-HT2A receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To quantify the affinity of Bromo-dragonfly for the 5-HT2A receptor.

Materials:

-

Membrane preparations from cells stably expressing human 5-HT2A receptors (e.g., CHO-K1 cells).[14]

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

96-well filter plates (e.g., Millipore MultiScreen).[15]

-

Scintillation counter.[15]

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Bromo-dragonfly.

-

For determining non-specific binding, a high concentration of a known 5-HT2A antagonist (e.g., ketanserin) is added to a set of wells.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of Bromo-dragonfly by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

References

- 1. Bromo-DragonFLY - Wikipedia [en.wikipedia.org]

- 2. Bromo-dragonfly, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Silico Characterization of Bromo-DragonFLY Binding to the 5-HT2A Receptor: Molecular Insights Into a Potent Designer Psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors-On-target receptor potency and efficacy, and off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. Role of Gq protein in behavioral effects of the hallucinogenic drug 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. fungifun.org [fungifun.org]

- 12. Identification of psychedelic new psychoactive substances (NPS) showing biased agonism at the 5-HT2AR through simultaneous use of β-arrestin 2 and miniGαq bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of Bromo-dragonfly and its Analogs

Executive Summary: Bromo-dragonfly (BDF) is a highly potent and long-acting synthetic psychedelic substance belonging to the phenethylamine (B48288) class. Its unique benzodifuran structure, resembling a dragonfly, sets it apart from classical hallucinogens. This document provides an in-depth technical analysis of the structure-activity relationships (SAR) of Bromo-dragonfly and its structural analogs. We will explore the key molecular features that contribute to its extraordinary potency, primarily its powerful agonist activity at the serotonin (B10506) 5-HT2A receptor. This guide summarizes quantitative pharmacological data, details key experimental protocols for assessing receptor binding and in vivo activity, and visualizes the critical signaling pathways and experimental workflows involved in its characterization. The intended audience includes researchers, scientists, and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

Bromo-dragonfly, or 1-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane, was first synthesized in 1998 in the laboratory of David E. Nichols as a research tool to probe the structure and function of serotonin receptors.[1] It is a rigid analog of the phenethylamine hallucinogen DOB (2,5-Dimethoxy-4-bromoamphetamine). The defining feature of "DragonFLY" compounds is the incorporation of the 2- and 5-methoxy groups of the parent phenethylamine into a rigid benzodifuran ring system.[2][3] This structural constraint has profound implications for its pharmacological profile, resulting in a compound with exceptionally high affinity and potency at the 5-HT2A receptor, the primary target for classic psychedelic drugs.[1][4] Its effects are noted to be extremely long-lasting, with durations reported up to three days.[5] This guide will dissect the molecular determinants of this activity by comparing Bromo-dragonfly to its less rigid "FLY" analogs and its flexible parent compounds.

Core Pharmacological Profile of Bromo-dragonfly

Bromo-dragonfly's primary mechanism of action is its function as a potent, full agonist of serotonin 5-HT2 receptors.[5] It exhibits exceptionally high binding affinity for the 5-HT2A and 5-HT2C subtypes, and moderate affinity for the 5-HT2B receptor.[5] The psychedelic effects are mediated primarily through its agonist activity at the 5-HT2A receptor.[4][6]

A critical aspect of its pharmacology is its stereoselectivity. The R-(-)-enantiomer of Bromo-dragonfly demonstrates significantly greater binding affinity and potency at 5-HT2A and 5-HT2C receptors compared to the S-(+)-enantiomer.[1][5]

Furthermore, Bromo-dragonfly has a secondary, but significant, pharmacological action as a potent competitive inhibitor of monoamine oxidase A (MAO-A).[7][8] This inhibition can contribute to its overall effects and potential toxicity by increasing the synaptic concentrations of monoamine neurotransmitters like serotonin.[7]

Structure-Activity Relationship (SAR) Analysis

The high potency of Bromo-dragonfly can be understood by systematically analyzing its structural components in comparison to its analogs.

The Benzodifuran ("DragonFLY") vs. Tetrahydrobenzodifuran ("FLY") Moiety

The most critical SAR finding relates to the rigidity of the ring system that replaces the methoxy (B1213986) groups of traditional phenethylamines.

-

Aromatic Furan (B31954) Rings ("DragonFLY"): Incorporating the methoxy groups into a fully aromatic benzodifuran system, as seen in Bromo-dragonfly (DOB-DFLY) and 2C-B-DFLY, leads to a significant increase in in-vivo potency compared to their flexible parent compounds (DOB and 2C-B, respectively).[2][3] This suggests that the rigid, planar conformation imposed by the furan rings optimally positions the molecule for a high-affinity interaction with the 5-HT2A receptor.

-

Dihydrofuran Rings ("FLY"): In contrast, when the methoxy groups are constrained within a more flexible tetrahydrobenzodifuran ring system (the "FLY" analogs), the resulting compounds are approximately equipotent with their non-rigid counterparts.[2][3] For example, DOB-FLY has a similar in vivo potency to DOB.[3] This indicates that while constraining the methoxy groups can be beneficial, the specific planar geometry of the aromatic furan is key to the dramatic potency enhancement.

The α-Methyl Group

The presence of a methyl group on the alpha carbon of the ethylamine (B1201723) side chain is a well-established feature for increasing the potency of phenethylamine hallucinogens. This holds true within this series of analogs. Compounds derived from amphetamine (which have an α-methyl group) are more potent than their phenethylamine (no α-methyl group) counterparts. For instance, DOB-DFLY (Bromo-dragonfly) is significantly more potent than 2C-B-DFLY, its des-methyl analog.[3] This structural feature likely increases metabolic stability and may enhance interaction with the receptor binding pocket.

Halogen Substitution

The bromine atom at the 4-position of the parent phenyl ring (corresponding to the 8-position of the benzodifuran nucleus) is another crucial element. This substitution is known to increase 5-HT2A receptor affinity and potency in the flexible phenethylamine series (e.g., DOB vs. DOM), a principle that extends to the rigid analogs.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that form the basis of the SAR for Bromo-dragonfly and related compounds.

Table 1: In Vitro Receptor Binding Affinities (Kᵢ) and Potencies (EC₅₀)

| Compound | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₂B Kᵢ (nM) | 5-HT₂ₐ EC₅₀ (nM) |

|---|---|---|---|---|

| Bromo-dragonfly (DOB-DFLY) | 0.04[5] | 0.02[5] | 0.19[5] | 0.05[9] |

| DOB | 22[2] | - | - | - |

| 2C-B | 8.6[2] | - | - | - |

| DOB-FLY | 18[2] | - | - | - |

| 2C-B-FLY | 11[2] | - | - | - |

Kᵢ values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity. EC₅₀ values represent the concentration that produces 50% of the maximum functional response. Lower values indicate higher potency.

Table 2: In Vivo Potency from Mouse Head-Twitch Response (HTR) Assay

| Compound | ED₅₀ (μmol/kg) | Relative Potency (vs. Parent) |

|---|---|---|

| Bromo-dragonfly (DOB-DFLY) | 0.20[3] | 3.75x vs DOB |

| DOB | 0.75[3] | 1.0x (Baseline) |

| DOB-FLY | 0.67[3] | 1.12x vs DOB |

| 2C-B-DFLY | 1.07[3] | 2.27x vs 2C-B |

| 2C-B | 2.43[3] | 1.0x (Baseline) |

| 2C-B-FLY | 1.79[3] | 1.36x vs 2C-B |

ED₅₀ is the dose required to produce a half-maximal response in the HTR assay, a behavioral proxy for 5-HT2A receptor activation. Lower values indicate higher in vivo potency.

Key Experimental Methodologies

The quantitative data presented are derived from standardized pharmacological assays. Below are detailed protocols for the two key experimental approaches.

In Vitro: 5-HT₂ₐ Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the 5-HT2A receptor by measuring its ability to compete with a known radioactively labeled ligand.

-

Objective: To determine the binding affinity (Kᵢ value) of Bromo-dragonfly and its analogs for the 5-HT2A receptor.

-

Materials:

-

Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT2A receptor, or rat cortical homogenates.[2][10]

-

Radioligand: Typically [³H]ketanserin or [¹²⁵I]DOI.[2]

-

Assay Buffer: Tris-HCl buffer with additives.

-

Filtration System: 96-well filter plates (e.g., glass fiber GF/B) and a vacuum manifold.[11]

-

Scintillation Counter: For measuring radioactivity.[10]

-

-

Protocol:

-

Receptor membranes are incubated in assay buffer.

-

A fixed concentration of the radioligand (e.g., [³H]ketanserin) is added to all wells.

-

Varying concentrations of the unlabeled test compound (the "competitor," e.g., Bromo-dragonfly) are added to the experimental wells.

-

A separate set of wells containing a high concentration of a known 5-HT2A ligand (e.g., mianserin) is used to determine non-specific binding.[12]

-

The mixture is incubated to allow binding to reach equilibrium.[11]

-

The reaction is terminated by rapid filtration through the filter plates, trapping the receptor-bound radioligand on the filter.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a microplate scintillation counter.[11]

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of competitor that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vivo: Mouse Head-Twitch Response (HTR) Assay

The HTR is a specific behavioral response in rodents mediated by 5-HT2A receptor activation and is a reliable in vivo model for assessing the potency of hallucinogenic compounds.[2][3]

-

Objective: To determine the in vivo potency (ED₅₀ value) of Bromo-dragonfly and its analogs.

-

Animal Model: Typically male C57BL/6J mice.[3]

-

Protocol:

-

Mice are habituated to the testing environment.

-

Groups of mice are administered various doses of the test compound (e.g., Bromo-dragonfly) or a vehicle control, typically via intraperitoneal or subcutaneous injection.

-

Immediately after injection, mice are placed in individual observation chambers.

-

An observer, often blind to the experimental conditions, counts the number of head twitches (rapid, rotational head movements) over a defined period (e.g., 30-60 minutes).

-

-

Data Analysis: The total number of head twitches is recorded for each dose. A dose-response curve is constructed by plotting the mean number of head twitches against the drug dose. The ED₅₀ value, the dose that produces 50% of the maximal response, is calculated from this curve using non-linear regression.[2]

Molecular Signaling Pathway

Bromo-dragonfly produces its effects by activating the 5-HT2A receptor, which is a Gq/G₁₁-coupled G-protein coupled receptor (GPCR).[13][14] The activation of this receptor initiates a well-characterized intracellular signaling cascade.

-

Receptor Activation: Bromo-dragonfly binds to and activates the 5-HT2A receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/G₁₁ protein, causing the G-protein to dissociate and become active.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[13]

-

Second Messenger Production: PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[13]

-

Downstream Effects:

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[13]

-

DAG remains in the cell membrane and, along with the increased Ca²⁺, activates Protein Kinase C (PKC).[13] This cascade of events leads to a variety of downstream cellular responses that are ultimately responsible for the profound psychedelic effects of the drug.

-

Conclusion

The structure-activity relationship of Bromo-dragonfly and its analogs provides a compelling example of how subtle molecular modifications can lead to dramatic changes in pharmacological activity. The key takeaways from this analysis are:

-

The exceptional potency of Bromo-dragonfly is primarily driven by the rigid, aromatic benzodifuran ring system, which locks the pharmacophore into a highly favorable conformation for 5-HT2A receptor binding.

-

The presence of an α-methyl group further enhances this potency, consistent with trends in other phenethylamine classes.

-

Less rigid "FLY" analogs, with a tetrahydrobenzodifuran core, do not exhibit this dramatic potency increase, highlighting the importance of the specific planar geometry conferred by the aromatic furan rings.

These findings underscore the importance of conformational restriction as a strategy in medicinal chemistry for designing highly potent and selective ligands. The additional activity of Bromo-dragonfly as an MAO-A inhibitor also complicates its pharmacological profile and likely contributes to its toxicity and long duration of action, serving as a critical consideration for both clinical and forensic toxicology.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran ("FLY") and benzodifuran ("DragonFLY") analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Characterization of Bromo-DragonFLY Binding to the 5-HT2A Receptor: Molecular Insights Into a Potent Designer Psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bromo-DragonFLY - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Bromo-dragonfly, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors—On-target receptor potency and efficacy, and off-target effects | RTI [rti.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 13. innoprot.com [innoprot.com]

- 14. researchgate.net [researchgate.net]

The Pharmacological Profile of Bromo-Dragonfly Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-dragonfly (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane) is a potent and long-acting synthetic hallucinogen of the phenethylamine (B48288) class. First synthesized in 1998 by a team led by David E. Nichols, it was initially developed as a high-affinity research tool to probe the structure and function of serotonin (B10506) receptors.[1] Its unique rigidified chemical structure, resembling a dragonfly, confers exceptionally high potency, particularly at the serotonin 2A (5-HT2A) receptor, a key target for classic psychedelics. This document provides a comprehensive technical overview of the pharmacological profile of Bromo-dragonfly hydrochloride, focusing on its receptor binding affinity, functional activity, and metabolic properties. Detailed experimental protocols for key assays are provided to facilitate replication and further investigation by the scientific community.

Receptor Binding Affinity

This compound exhibits high affinity for several serotonin receptor subtypes, with a particularly strong interaction at the 5-HT2A receptor. The binding affinities, determined through radioligand binding assays, are summarized in the table below. The (R)-enantiomer of Bromo-dragonfly is the more pharmacologically active isomer.

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT2A | [125I]DOI | Cloned human | 0.04 | [2] |

| 5-HT2B | [3H]LSD | Rat stomach fundus | 0.19 | |

| 5-HT2C | [3H]Mesulergine | Pig choroid plexus | 0.02 |

Table 1: Receptor Binding Affinities of this compound

Experimental Protocol: Radioligand Binding Assays

The following provides a generalized protocol for determining the binding affinity of this compound at serotonin receptors, based on standard methodologies in the field.

1.1.1. Membrane Preparation:

-

For 5-HT2A and 5-HT2C receptors, membranes are prepared from either cultured cells (e.g., HEK-293) stably expressing the human receptor subtype or from appropriate animal tissues (e.g., rat cortex for 5-HT2A, pig choroid plexus for 5-HT2C).

-

Tissue or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

1.1.2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

A fixed concentration of the appropriate radioligand (e.g., [125I]DOI for 5-HT2A, [3H]LSD for 5-HT2B, [3H]Mesulergine for 5-HT2C).

-

A range of concentrations of this compound (or a competing non-labeled ligand).

-

The membrane preparation.

-

-

The plates are incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 1 µM ketanserin (B1673593) for 5-HT2A).

1.1.3. Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

1.1.4. Data Analysis:

-

The IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

-

The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity

Bromo-dragonfly acts as a potent full agonist at 5-HT2A and 5-HT2C receptors. Its functional activity has been assessed through in vitro and in vivo studies.

| Assay | Receptor | Effect | EC50/ED50 | Reference |

| Phosphoinositide Hydrolysis | 5-HT2A | Agonist | ~1 nM | |

| LSD Drug Discrimination | - | Substitution | 22 nmol/kg (i.p.) | [2] |

Table 2: Functional Activity of this compound

Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay

This assay measures the activation of Gq-coupled receptors like 5-HT2A, which leads to the hydrolysis of phosphoinositides.

2.1.1. Cell Culture and Labeling:

-

A suitable cell line (e.g., NIH-3T3) stably expressing the 5-HT2A receptor is cultured.

-

Cells are seeded in multi-well plates and incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.

2.1.2. Assay Procedure:

-

The cells are washed to remove excess [3H]inositol.

-

A pre-incubation is performed in a buffer containing LiCl, which inhibits inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates (IPs).

-

Cells are then stimulated with various concentrations of this compound for a specific duration (e.g., 60 minutes) at 37°C.

2.1.3. Extraction and Quantification of Inositol Phosphates:

-

The stimulation is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid).

-

The cell lysates are neutralized, and the total [3H]IPs are separated from free [3H]inositol using anion-exchange chromatography (e.g., Dowex columns).

-

The amount of [3H]IPs is quantified by liquid scintillation counting.

2.1.4. Data Analysis:

-

The concentration-response curves are generated, and the EC50 values (the concentration of the drug that produces 50% of the maximal response) are determined using non-linear regression.

Experimental Protocol: In Vivo Drug Discrimination Study

This behavioral assay assesses the subjective effects of a drug by training animals to discriminate it from a vehicle.

2.2.1. Animals:

-

Male Sprague-Dawley rats are typically used. They are food-restricted to maintain them at 85-90% of their free-feeding body weight.

2.2.2. Apparatus:

-

Standard two-lever operant conditioning chambers are used. Each chamber is equipped with two response levers and a food pellet dispenser.

2.2.3. Training:

-

Rats are trained to press one lever after an injection of a known hallucinogen (e.g., LSD) and the other lever after a vehicle injection to receive a food reward.

-

Training sessions are conducted daily until the animals reliably (>80% correct) press the appropriate lever.

2.2.4. Substitution Test:

-

Once trained, the animals are given various doses of the test drug (this compound) and placed in the operant chamber.

-

The percentage of responses on the drug-appropriate lever is recorded.

-

A drug is considered to fully substitute for the training drug if it produces >80% drug-appropriate responding.

2.2.5. Data Analysis:

-

The ED50 value (the dose of the drug that produces 50% drug-appropriate responding) is calculated from the dose-response curve.

Monoamine Oxidase A (MAO-A) Inhibition

Bromo-dragonfly is a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin. This inhibition may contribute to its long duration of action and potential for adverse effects.

| Enzyme | Substrate | Method | Ki (µM) | IC50 (µM) | Reference |

| MAO-A | Kynuramine (B1673886) | Fluorometric | 0.352 | ~0.1 | [3] |

Table 3: MAO-A Inhibitory Activity of Bromo-dragonfly

Experimental Protocol: MAO-A Inhibition Assay

3.1.1. Enzyme and Substrate:

-

Recombinant human MAO-A is used as the enzyme source.

-

Kynuramine is a commonly used non-selective substrate for MAO, which is metabolized to 4-hydroxyquinoline (B1666331).

3.1.2. Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

The reaction mixture contains the MAO-A enzyme, a buffer (e.g., potassium phosphate (B84403) buffer), and various concentrations of this compound.

-

The reaction is initiated by the addition of the kynuramine substrate.

-

The plate is incubated at 37°C.

3.1.3. Detection:

-

The formation of 4-hydroxyquinoline can be measured spectrophotometrically or fluorometrically.

-

Alternatively, the depletion of kynuramine or the formation of the metabolite can be quantified by LC-MS/MS.

3.1.4. Data Analysis:

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The Ki value can be determined using the Cheng-Prusoff equation or by Lineweaver-Burk plot analysis.

Metabolism and Pharmacokinetics

In vitro studies have shown that Bromo-dragonfly is highly resistant to metabolism by human liver microsomes and cytosol. This metabolic stability is likely a major contributor to its prolonged duration of action, which can last for up to 36-72 hours. In silico predictions suggest high gastrointestinal absorption and the potential to cross the blood-brain barrier.

Experimental Protocol: In Vitro Metabolism Study

4.1.1. Incubation:

-

Bromo-dragonfly is incubated with pooled human liver microsomes or cytosol in the presence of necessary cofactors (e.g., NADPH for microsomal reactions).

-

Incubations are carried out at 37°C for a specified time.

4.1.2. Sample Analysis:

-

The reaction is stopped, and the samples are processed (e.g., protein precipitation followed by centrifugation).

-

The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any potential metabolites.

Conclusion

This compound is a highly potent serotonin 5-HT2A receptor agonist with a complex pharmacological profile that also includes significant activity at 5-HT2B and 5-HT2C receptors and potent inhibition of MAO-A. Its resistance to metabolism contributes to its exceptionally long duration of action. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the pharmacology of this and related compounds, and for drug development professionals interested in the structure-activity relationships of potent serotonergic agents. The high potency and potential for severe adverse effects underscore the need for caution and further research to fully understand its pharmacological and toxicological properties.

References

An In-depth Technical Guide on the In Vitro and In Vivo Effects of Bromo-dragonfly Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-dragonfly hydrochloride, a potent and long-acting synthetic hallucinogen, has garnered significant attention within the scientific community due to its unique pharmacological profile and severe toxicological effects. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of Bromo-dragonfly, presenting key data, experimental methodologies, and an exploration of its primary signaling pathway.

In Vitro Effects

The in vitro activity of this compound is primarily characterized by its high affinity and potent agonism at serotonin (B10506) 5-HT₂ receptors, alongside a significant inhibitory effect on monoamine oxidase A (MAO-A).

Receptor Binding and Functional Activity

Bromo-dragonfly is a powerful agonist at several serotonin receptor subtypes, with a particularly high affinity for the 5-HT₂ₐ receptor, which is believed to mediate its hallucinogenic effects[1][2]. The (R)-enantiomer is the more pharmacologically active stereoisomer[2]. It also demonstrates high affinity for the 5-HT₂ₒ and 5-HT₂ₒ receptors[1][2].

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Kᵢ) | 5-HT₂ₐ | 0.04 nM | [3] |

| 5-HT₂ₒ | 0.19 nM | [3] | |

| 5-HT₂ₒ | 0.02 nM | [3] | |

| Functional Potency (EC₅₀) | 5-HT₂ₐ | 0.05 nM | [4] |

| MAO-A Inhibition (Kᵢ) | MAO-A | 0.352 µM | [5] |

Experimental Protocols: In Vitro Assays

Receptor Binding Assays:

The affinity of Bromo-dragonfly for serotonin receptors is typically determined using radioligand binding assays. A common method involves:

-

Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT₂ₐ, 5-HT₂ₒ, or 5-HT₂ₒ receptors.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Kᵢ) is calculated from competition curves using the Cheng-Prusoff equation.

Functional Assays (e.g., Phosphoinositide Hydrolysis):

The agonist activity of Bromo-dragonfly at 5-HT₂ receptors is often assessed by measuring the accumulation of inositol (B14025) phosphates, a downstream product of Gq-coupled receptor activation.

-

Cell Culture: Cells expressing the target receptor are cultured and labeled with [³H]myo-inositol.

-

Stimulation: The cells are then stimulated with different concentrations of this compound.

-

Extraction: The reaction is stopped, and inositol phosphates are extracted.

-

Chromatography: The different inositol phosphate (B84403) species are separated using anion-exchange chromatography.

-

Measurement: The radioactivity of the inositol phosphate fractions is quantified.

-

Data Analysis: The EC₅₀ value, representing the concentration of the drug that elicits a half-maximal response, is determined from the dose-response curve.

Monoamine Oxidase A (MAO-A) Inhibition Assay:

The inhibitory potential of Bromo-dragonfly on MAO-A can be assessed using various methods, including a continuous spectrophotometric assay[6].

-

Enzyme Source: Recombinant human MAO-A is used as the enzyme source.

-

Substrate: A suitable substrate, such as kynuramine (B1673886), is used. The oxidation of kynuramine by MAO-A leads to the formation of a product that can be measured spectrophotometrically[6][7].

-

Incubation: The enzyme is incubated with the substrate in the presence and absence of varying concentrations of this compound.

-

Measurement: The rate of product formation is monitored over time by measuring the change in absorbance at a specific wavelength[6].

-

Data Analysis: The inhibition constant (Kᵢ) is determined by analyzing the effect of different inhibitor concentrations on the enzyme kinetics, often using Lineweaver-Burk plots[6].

In Vivo Effects

The in vivo effects of Bromo-dragonfly are characterized by potent, long-lasting hallucinogenic effects and significant toxicity.

Animal Models

The head-twitch response (HTR) in mice is a widely used behavioral model to assess the in vivo 5-HT₂ₐ receptor agonist activity of hallucinogens[8][9]. Administration of Bromo-dragonfly induces a dose-dependent increase in the frequency of head twitches, consistent with its potent 5-HT₂ₐ agonism.

Experimental Protocol: Head-Twitch Response (HTR) Assay

-

Animal Subjects: Male mice are commonly used for this assay[8].

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (IP) or subcutaneous (SC) injection.

-

Observation Period: Following administration, the mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30-60 minutes)[8]. A head twitch is a rapid, side-to-side rotational movement of the head[8].

-

Data Analysis: The frequency of head twitches is compared between different dose groups and a vehicle control group to determine the dose-response relationship.

Toxicology and Human Case Reports

Bromo-dragonfly is associated with severe and often life-threatening toxicity in humans. The effects are characterized by a delayed onset and an extremely long duration of action, sometimes lasting for several days[3]. Reported adverse effects include intense hallucinations, agitation, seizures, severe vasoconstriction leading to necrosis, and fatalities[4][10][11].

| Biological Matrix | Concentration | Context | Reference |

| Femoral Blood | 4.7 ± 0.7 µg/kg | Post-mortem | |

| Urine | 22 ± 2 µg/kg | Post-mortem | |

| Vitreous Humour | 0.5 ± 0.1 µg/kg | Post-mortem | |

| Serum | 0.95 ng/mL | Non-fatal intoxication | [12] |

| Blood | ~0.6 - 2.0 µg/L | Mass poisoning (non-fatal) | [13] |

| Urine | ~1.6 - 35 µg/L | Mass poisoning (non-fatal) | [13] |

Signaling Pathway

The primary mechanism of action for the hallucinogenic effects of Bromo-dragonfly is through its potent agonism of the 5-HT₂ₐ receptor, which is a Gq/11 protein-coupled receptor[14][15]. Activation of this receptor initiates a well-characterized intracellular signaling cascade.

Experimental Workflow: General In Vitro Characterization

Caption: General workflow for the in vitro characterization of Bromo-dragonfly.

5-HT₂ₐ Receptor Signaling Pathway

Caption: Simplified 5-HT₂ₐ receptor signaling cascade activated by Bromo-dragonfly.

Conclusion

This compound is a highly potent psychoactive substance with a complex pharmacological profile. Its high affinity for and potent agonism at 5-HT₂ serotonin receptors, coupled with its inhibition of MAO-A, contribute to its profound and long-lasting in vivo effects. The severe toxicity associated with Bromo-dragonfly underscores the need for continued research to fully understand its mechanism of action and to inform public health and safety measures. The experimental protocols and data presented in this guide provide a foundational resource for researchers in the fields of pharmacology, toxicology, and drug development.

References

- 1. Video: IP3/DAG Signaling Pathway [jove.com]

- 2. Bromo-DragonFLY [chemeurope.com]

- 3. cusabio.com [cusabio.com]

- 4. In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors-On-target receptor potency and efficacy, and off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Head-twitch response - Wikipedia [en.wikipedia.org]

- 10. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Characterization of Bromo-DragonFLY Binding to the 5-HT2A Receptor: Molecular Insights Into a Potent Designer Psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 15. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Bromo-Dragonfly Hydrochloride: A High-Potency Research Tool for Interrogating Serotonin Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bromo-dragonfly hydrochloride (BDF HCl) is a potent and long-acting psychedelic phenethylamine (B48288) that has garnered significant interest within the scientific community as a high-affinity research tool for investigating the structure and function of serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂ subfamily. Its rigid molecular structure, resembling a dragonfly, provides a unique pharmacological profile characterized by exceptionally high affinity for the 5-HT₂ₐ receptor. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the pharmacological properties, experimental protocols for its use in in-vitro assays, and the relevant signaling pathways. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling cascades are visualized using diagrams.

Introduction

First synthesized in the laboratory of David E. Nichols, Bromo-dragonfly (1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine) was developed as a molecular probe to explore the topology of the 5-HT₂ₐ receptor binding pocket.[2][3] Its rigid benzodifuran core constrains the conformation of the phenethylamine backbone, contributing to its remarkable potency and receptor affinity.[2] The hydrochloride salt is typically used in research settings due to its water solubility.[2]